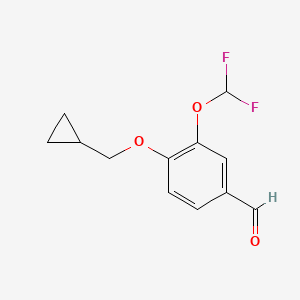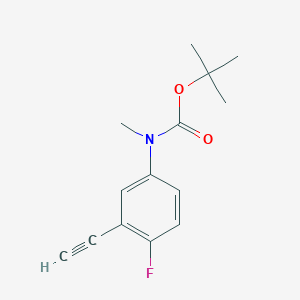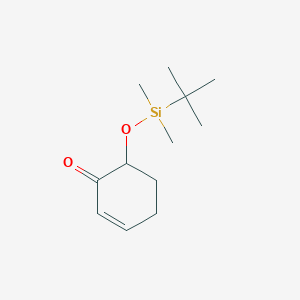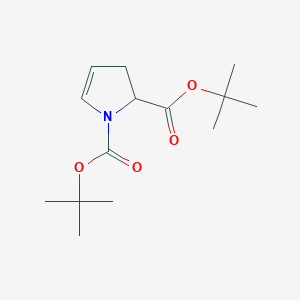
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two ester groups and a carboxymethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester typically involves the esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with biological targets. The aromatic ring may also participate in π-π interactions with other aromatic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxylic acid, 5-methoxy, dimethyl ester
- 1,3-Benzenedicarboxylic acid, 5-hydroxy, dimethyl ester
- 1,3-Benzenedicarboxylic acid, 5-nitro, dimethyl ester
Uniqueness
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H12O7 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2-[3,5-bis(methoxycarbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H12O7/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)19-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
BSTZOEXIXQXOKE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)


![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)



![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
